molecular formula C22H22FNO4S B281443 N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide

Número de catálogo B281443
Peso molecular: 415.5 g/mol
Clave InChI: UNXYPDXGKLVZPG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and other immune cells.

Mecanismo De Acción

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide works by inhibiting the activity of BTK, which is a key enzyme involved in the activation of B cells and other immune cells. By blocking BTK, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide can prevent the activation and proliferation of cancerous B cells, as well as reduce the activity of auto-reactive B cells in autoimmune diseases.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the reduction of B cell activation and proliferation, and the suppression of auto-reactive B cells. In addition, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is its specificity for BTK, which makes it a potentially effective therapeutic agent for diseases that involve the activation of B cells. However, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide may also have limitations in terms of its toxicity and potential side effects, which may need to be carefully monitored in clinical trials.

Direcciones Futuras

There are several future directions for research on N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide, including the development of more efficient synthesis methods and the exploration of its potential in combination with other therapeutic agents. In addition, further studies are needed to evaluate the safety and efficacy of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide in clinical trials, as well as to explore its potential for the treatment of other diseases beyond B cell malignancies and autoimmune diseases.

Métodos De Síntesis

The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide involves several steps, including the preparation of intermediate compounds and the final coupling of the desired molecule. The process typically involves the use of various reagents and solvents, as well as purification techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has been the subject of numerous scientific studies, which have explored its potential as a therapeutic agent for various diseases. In particular, N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide has shown promise in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), as well as autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).

Propiedades

Fórmula molecular

C22H22FNO4S

Peso molecular

415.5 g/mol

Nombre IUPAC

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide

InChI

InChI=1S/C22H22FNO4S/c1-2-5-22(25)24(29(26,27)17-11-8-15(23)9-12-17)16-10-13-21-19(14-16)18-6-3-4-7-20(18)28-21/h8-14H,2-7H2,1H3

Clave InChI

UNXYPDXGKLVZPG-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

SMILES canónico

CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.